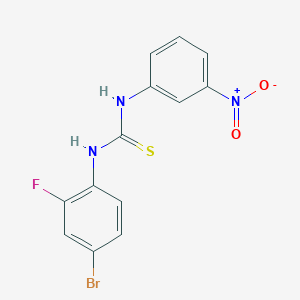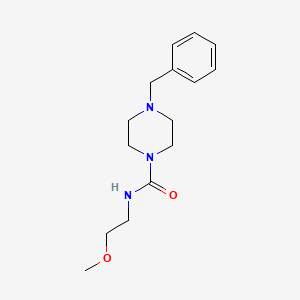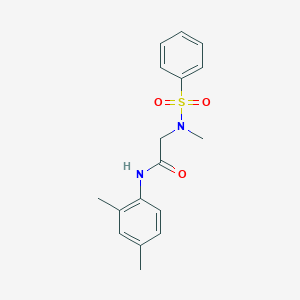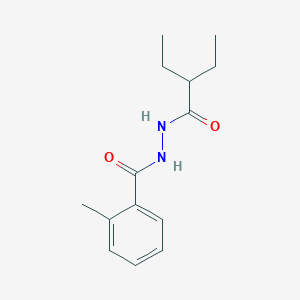![molecular formula C16H15ClO2 B4584007 3-[(2-氯苯氧基)甲基]-2,5-二甲基苯甲醛](/img/structure/B4584007.png)
3-[(2-氯苯氧基)甲基]-2,5-二甲基苯甲醛
描述
Synthesis Analysis
The synthesis of complex organic molecules like 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde often involves multi-step chemical reactions. While specific synthesis pathways for this exact compound are not directly detailed, related methodologies provide insights. For instance, the synthesis of similar compounds often involves condensation reactions, where formaldehyde reacts with chlorophenols under acid-catalyzed conditions to yield by-products that are structurally related to the target compound (Ferguson, McCrindle, & Mcalees, 1989).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and applications. X-ray crystallography studies provide detailed insights into the molecular and crystal structures of related compounds, revealing their solid-state conformations and hydrogen-bonded supramolecular structures (Peralta et al., 2007). Such analyses are essential for the precise understanding of molecular interactions and properties.
Chemical Reactions and Properties
Chemical reactions involving 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde are expected to be influenced by its functional groups. Electrophilic substitution reactions, due to the presence of an aldehyde group, and reactions involving the ether linkage (phenoxy group), are significant. Studies on similar compounds illustrate various chemical behaviors, such as electrophilic aromatic substitution and reactions under catalytic conditions, which can be applied to understand the reactivity of our target compound (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystal structure, are determined by their molecular structure. For compounds similar to 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde, crystallographic studies reveal the conformation of the molecules in solid state and their supramolecular arrangements, contributing to the understanding of their physical characteristics (Low et al., 2002).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity, stability, and interaction with other molecules. The presence of specific functional groups such as aldehydes, ethers, and chlorophenyl moieties in 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde dictates its chemical behavior. The reactivity towards nucleophilic and electrophilic agents, and the potential for participating in addition reactions, are aspects derived from studying related compounds (Bacchi et al., 2004).
科学研究应用
光化学应用
Plíštil 等人 (2006) 的一项研究讨论了相关化合物的 photochemistry,重点介绍了这些化学物质通过光烯醇化和环化反应在合成有机化学中的潜力。此类反应可能为合成具有独特性质的 3-[(2-氯苯氧基)甲基]-2,5-二甲基苯甲醛衍生物提供新途径,以便在材料科学或药物开发中进一步应用 (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
化学合成中的生物催化
Bühler 等人 (2003) 展示了生物催化在假共甲苯多步氧化为 3,4-二甲基苯甲醛中的应用,说明了微生物酶在合成复杂分子中的效率。这种方法有可能应用于合成 3-[(2-氯苯氧基)甲基]-2,5-二甲基苯甲醛或其衍生物,为传统的化学合成提供环保且高效的替代方案 (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).
发光传感
Shi 等人 (2015) 开发了对苯甲醛衍生物敏感的镧系元素 (III)-有机骨架,展示了在构建化学传感材料中使用 3-[(2-氯苯氧基)甲基]-2,5-二甲基苯甲醛的潜力。这些骨架可以定制为检测特定的有机化合物,在环境监测和化学分析中提供应用 (Shi, Zhong, Guo, & Li, 2015).
金属基催化
Homden 和 Redshaw (2008) 关于金属基催化中杯芳烃的研究突出了在催化系统中利用 3-[(2-氯苯氧基)甲基]-2,5-二甲基苯甲醛衍生物的潜力。这些化合物可用于构建用于催化的复杂分子结构,从而可能提高化学反应的效率和选择性 (Homden & Redshaw, 2008).
属性
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11-7-13(9-18)12(2)14(8-11)10-19-16-6-4-3-5-15(16)17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOKPJYPSCMHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4583927.png)

![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)
![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)




![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)
![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)
